molecular formula C11H16ClN3O3 B1450559 H-Tyr-gly-NH2 hcl CAS No. 99940-62-2

H-Tyr-gly-NH2 hcl

Cat. No. B1450559
CAS RN: 99940-62-2
M. Wt: 273.71 g/mol
InChI Key: DTFLEXYAKADQLH-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-gly-NH2 hcl, also known as Tyrosylglycinamide hydrochloride, is a chemical compound with the molecular formula C11H16ClN3O3 and a molecular weight of 273.72 g/mol . It is a main product in the category of special chemicals .


Molecular Structure Analysis

The molecular structure of H-Tyr-gly-NH2 hcl is characterized by its molecular formula C11H16ClN3O3 . The compound H-Tyr-D-Arg-Phe-Gly-NH2 was selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides .


Chemical Reactions Analysis

Peptides and proteins undergo hydrolysis, a process where a molecule is broken down into smaller components. The efficiency of the cleavage of the amino acid bonds and the recovery of the individual amino acids can be affected by the different chemical properties of the conjugated amino acid bonds .

Scientific Research Applications

Growth Hormone Releasing Activity

The synthetic pentapeptide Tyr-dTrp-Gly-Phe-Met-NH2, an analog of Met5-enkephalin, demonstrates a unique ability to specifically release Growth Hormone (GH) in vitro without affecting the release of other hormones like LH, FSH, TSH, PRL, or ACTH. Structure-activity studies underline the importance of an aromatic amino acid residue at the 2 position for the GH-releasing activity. This research highlights the potential applications of H-Tyr-gly-NH2 HCl in studies related to growth hormone regulation and therapies (Bowers et al., 1980).

Mass Spectrometry and Structure Elucidation

The peptide series including Gly-Tyr-NH2 has been utilized in mass spectrometry studies to aid the structure elucidation of amino acid amides and oligopeptides. The creation of N, O-permethylated, N-acetylated derivatives of this peptide series, including Gly-Tyr-NH2, has enabled the analysis of their mass spectra and confirmed proposed fragmentation pathways. This underlines the significance of Gly-Tyr-NH2 in mass spectrometry and its role in understanding peptide structure (Haegele et al., 1974).

Respiratory Activity in Sea Urchin Spermatozoa

Studies involving peptides like a Tyr analogue (Tyr-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) have been instrumental in understanding the respiratory activity in sea urchin spermatozoa. The research illustrates how peptides can modulate cell respiration rates and net H+ efflux, contributing significantly to our understanding of cellular respiration and its regulation in marine organisms (Repaske & Garbers, 1983).

Thermodynamic Studies

H-Tyr-gly-NH2 HCl has been used in the synthesis of complex molecules such as Tb(Tyr)(Gly)3Cl3·3H2O, aiding in thermodynamic studies. The enthalpies of dissolution and formation of these molecules were measured, providing valuable data for understanding the thermodynamics of complex molecular structures (Lei Ke-lin, 2004).

Mechanism of Action

The compound H-Tyr-D-Arg-Phe-Gly-NH2, which has a similar structure to H-Tyr-gly-NH2 hcl, was selected for development as a potential analgesic drug based on its presumed mechanism of interaction with μ-opioid receptors and their subsequent desensitization that was analogous to those of endogenous peptides .

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c12-9(11(17)14-6-10(13)16)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,16)(H,14,17);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFLEXYAKADQLH-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tyr-gly-NH2 hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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